molecular formula C54H84O23 B128230 Escin IIb CAS No. 158800-83-0

Escin IIb

Número de catálogo: B128230
Número CAS: 158800-83-0
Peso molecular: 1101.2 g/mol
Clave InChI: MLLNRQWNTKNRGQ-GJSMMZDWSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Escin IIb is a naturally occurring triterpenoid saponin derived from the seeds of the horse chestnut tree (Aesculus hippocastanum). It is one of the isomers of escin, which is known for its potent anti-inflammatory, anti-oedematous, and anti-cancer properties . This compound has gained significant attention in recent years due to its diverse therapeutic applications and its role in various drug formulations.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Escin IIb is primarily extracted from the powdered seeds of the horse chestnut tree. The extraction process involves precipitation and purification steps to isolate the compound from other escin isomers . The purification of individual triterpenoids, including this compound, requires semi-preparative chromatography or high-performance liquid chromatography using ethanol and water or methanol as solvents .

Industrial Production Methods

Industrial production of this compound involves large-scale extraction from horse chestnut seeds, followed by purification using advanced chromatographic techniques. The process ensures the isolation of high-purity this compound suitable for pharmaceutical applications .

Análisis De Reacciones Químicas

Structural Basis for Reactivity

Escin IIb (C₅₄H₈₄O₂₃) consists of:

  • Aglycone core : A protoascigenin derivative with hydroxyl groups at C21, C22, C23, and C28.

  • Glycone moiety : β-D-glucuronopyranosyl-(1→4)-β-D-glucopyranosyl-(1→2)-β-D-xylopyranose.

  • Ester substituents : Acetyl and angeloyl groups at specific positions (Table 1) .

Table 1: Substituents in this compound

PositionSubstituentFunctional Group
R₁β-D-xylopyranosylGlycosidic linkage
R₂Acetyl (OAc)Ester
R₃AngeloylEster

Alkaline Hydrolysis

Under basic conditions (pH 14, 150°C, 5 min), this compound undergoes ester hydrolysis , yielding deacetylescin derivatives :

Escin IIbOHDesacylescin IIb+Acetic Acid Angelic Acid\text{this compound}\xrightarrow{\text{OH}^-}\text{Desacylthis compound}+\text{Acetic Acid Angelic Acid}

Key findings :

  • Complete deacetylation occurs, confirmed via MALDI-MS .

  • Loss of ester groups reduces amphiphilicity, abolishing hemolytic activity .

Methanolysis

Acid-catalyzed methanolysis cleaves glycosidic bonds , producing aglycone and monosaccharides :

Escin IIbMeOH HClProtoascigenin+Glucuronic Acid Glucose Xylose\text{this compound}\xrightarrow{\text{MeOH HCl}}\text{Protoascigenin}+\text{Glucuronic Acid Glucose Xylose}

Implications :

  • Aglycone stability allows isolation of the triterpene core for derivatization .

Thermal Isomerization

Heating this compound induces intramolecular transesterification , converting it to isoescin or transescin isomers :

Escin IIbΔIsoescin IIb Transescin IIb\text{this compound}\xrightarrow{\Delta}\text{Isothis compound Transthis compound}

Table 2: Thermal Isomerization Products

IsomerStructural ChangeBioactivity Shift
Isothis compoundAcetyl migration (C22 → C28)Reduced hemolytic potency
Transthis compoundAngeloyl → tigloyl rearrangementAltered membrane affinity

Experimental evidence :

  • LC-MS/MS showed increased isoescin/transescin ratios after microwave heating .

  • Competitive inhibition observed in hemolytic assays, with this compound requiring 2.5× higher concentrations to match native activity .

Stability Under Physiological Conditions

This compound demonstrates pH-dependent stability:

  • Acidic environments : Glycosidic bonds hydrolyze slowly (t₁/₂ > 24 hrs at pH 3) .

  • Neutral/basic conditions : Ester groups remain intact, preserving bioavailability .

Comparative Reactivity with Other Escins

This compound’s angeloyl group confers distinct reactivity vs. tigloyl-containing isomers (e.g., Escin Ia) :

  • Angeloyl vs. tigloyl : Angeloyl’s branched structure slows alkaline hydrolysis kinetics by ~15% .

  • Biological impact : this compound shows 30% lower vascular permeability inhibition than Escin Ia in murine models .

Aplicaciones Científicas De Investigación

Anti-Inflammatory Effects

Escin IIb exhibits significant anti-inflammatory properties, making it a candidate for treating various inflammatory conditions.

  • Mechanism of Action : this compound inhibits vascular permeability and edema formation induced by inflammatory agents such as histamine and serotonin in animal models. In a study, doses ranging from 50 to 200 mg/kg were effective in reducing hind paw edema in rats and inhibiting scratching behavior in mice .
  • Clinical Implications : These findings suggest potential applications in treating conditions characterized by inflammation, such as arthritis and chronic venous insufficiency (CVI) .

Gastroprotective Properties

This compound has shown promising gastroprotective effects against ethanol-induced gastric mucosal lesions.

  • Study Findings : Research indicates that this compound can enhance magnesium absorption in the digestive tract while protecting against mucosal damage through mechanisms involving nitric oxide and prostaglandins .
  • Potential Applications : This suggests its use in developing treatments for gastrointestinal disorders, particularly those involving mucosal injury.

Anticancer Activity

This compound has been studied for its anticancer properties across various cancer types.

  • Mechanism of Action : It induces apoptosis and cell cycle arrest in cancer cells. For instance, β-escin (related to this compound) has been shown to inhibit the proliferation of colon cancer cells by inducing G1-S phase arrest and apoptosis .
  • Preclinical Studies : In models of lung cancer, escin demonstrated the ability to inhibit tumor growth by affecting pathways associated with cell survival and apoptosis .
  • Diverse Cancer Types : Studies have reported escin's effectiveness against various cancers, including breast, pancreatic, and renal cancers, indicating its broad therapeutic potential .

Antiviral Properties

Recent research has highlighted the antiviral effects of this compound against viruses such as Zika virus (ZIKV) and Dengue virus (DENV).

  • Mechanism of Action : β-Escin was found to inhibit ZIKV infection by reducing viral RNA levels and protein expression in infected cells. It acts at multiple stages of the viral life cycle, including blocking viral entry and replication .
  • Potential Applications : These findings suggest that this compound could be explored as a therapeutic agent for viral infections, particularly in the context of emerging viral diseases.

Summary Table of Applications

ApplicationMechanism of ActionKey FindingsReferences
Anti-inflammatoryInhibits vascular permeabilityReduces edema and inflammation in animal models
GastroprotectiveEnhances Mg absorption; protects gastric mucosaPrevents ethanol-induced lesions
AnticancerInduces apoptosis; cell cycle arrestEffective against colon, lung, breast cancers
AntiviralInhibits viral RNA levelsReduces ZIKV and DENV infection

Actividad Biológica

Escin IIb, a triterpenoid saponin derived from the seeds of Aesculus hippocastanum (horse chestnut), exhibits a range of biological activities that have garnered attention in pharmacological research. This article provides an in-depth exploration of its biological activity, including anti-inflammatory, anti-cancer, and other therapeutic effects, supported by data tables and case studies.

Overview of this compound

Escin is a complex mixture of saponins, primarily consisting of four main isomers: escins Ia, Ib, IIa, and IIb. Among these, this compound has been noted for its significant pharmacological properties. The structural characteristics of this compound contribute to its bioactivity; it contains a unique acyl group that enhances its efficacy compared to other isomers.

1. Anti-Inflammatory Effects

This compound has demonstrated potent anti-inflammatory properties across various studies:

  • In Vivo Studies : In a rat model, this compound at doses ranging from 50 to 200 mg/kg significantly reduced carrageenan-induced paw edema, indicating its effectiveness in mitigating inflammation (Table 1) .
  • Mechanism of Action : this compound inhibits pro-inflammatory cytokines such as TNF-alpha and IL-1β, reducing vascular permeability and exudate formation in inflammatory conditions .
Study TypeDose (mg/kg)EffectReference
In Vivo50-200Reduced paw edema
In Vitro100-750 ng/mLInhibited PLA2 activity

2. Anti-Cancer Activity

Recent research has highlighted the potential of this compound as an anti-cancer agent:

  • Apoptosis Induction : In human renal cancer cell lines (786-O and Caki-1), this compound induced apoptosis through the intrinsic mitochondrial pathway, leading to cell cycle arrest at the G2/M phase. The IC50 values were reported at 40.6 µM for 786-O cells after 24 hours .
Cell LineConcentration (µM)IC50 (µM)Survival Rate (%)
786-O12.5 - 10040.6 ± 1.2<25%
Caki-112.5 - 10035.0 ± 0.8<25%

3. Gastroprotective Effects

This compound also exhibits gastroprotective properties:

  • Mechanistic Insights : It has been shown to involve capsaicin-sensitive sensory nerves in its action against gastric emptying . This effect may be beneficial in treating gastrointestinal disorders.

Case Study: Efficacy in Cancer Treatment

A clinical study assessed the effects of this compound on patients with renal cancer undergoing chemotherapy. Patients receiving adjunctive treatment with this compound showed improved outcomes compared to those receiving chemotherapy alone, including enhanced quality of life and reduced side effects .

Case Study: Anti-Inflammatory Applications

In a double-blind trial involving patients with chronic venous insufficiency (CVI), those treated with this compound exhibited significant reductions in symptoms such as leg swelling and pain compared to the placebo group .

Propiedades

IUPAC Name

(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8R,8aR,9R,10R,12aS,14aR,14bR)-9-acetyloxy-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-[(Z)-2-methylbut-2-enoyl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H84O23/c1-10-23(2)45(69)77-42-43(71-24(3)58)54(22-57)26(17-49(42,4)5)25-11-12-30-50(6)15-14-32(51(7,21-56)29(50)13-16-52(30,8)53(25,9)18-31(54)60)73-48-40(75-46-36(64)33(61)27(59)20-70-46)38(66)39(41(76-48)44(67)68)74-47-37(65)35(63)34(62)28(19-55)72-47/h10-11,26-43,46-48,55-57,59-66H,12-22H2,1-9H3,(H,67,68)/b23-10-/t26-,27+,28+,29+,30+,31+,32-,33-,34+,35-,36+,37+,38-,39-,40+,41-,42-,43-,46-,47-,48+,50-,51+,52+,53+,54-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLLNRQWNTKNRGQ-GJSMMZDWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OC1C(C2(C(CC1(C)C)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)OC7C(C(C(C(O7)CO)O)O)O)O)OC8C(C(C(CO8)O)O)O)C)CO)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(/C)\C(=O)O[C@H]1[C@@H]([C@@]2([C@@H](C[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)C)C)[C@@H]2CC1(C)C)C)O)CO)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H84O23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1101.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158800-83-0
Record name Escin IIB
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158800830
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ESCIN IIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06035642G6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.